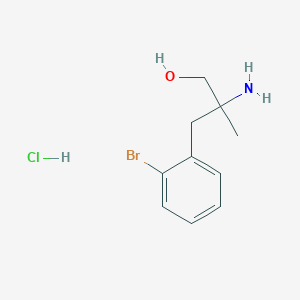
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with a furan ring substituted with a methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methylcyclopropyl group. The amino acid backbone is then constructed through a series of reactions involving amino and hydroxyl group additions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies are often employed to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted amino acids or amides.
科学的研究の応用
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating biological pathways and exerting its effects. The furan ring and amino acid backbone play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxy-3-(5-phenylfuran-2-yl)propanoic acid: Similar structure but with a phenyl group instead of a methylcyclopropyl group.
2-Amino-3-hydroxy-3-(5-methylfuran-2-yl)propanoic acid: Similar structure but with a methyl group instead of a methylcyclopropyl group.
Uniqueness
2-Amino-3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-5-4-6(5)7-2-3-8(16-7)10(13)9(12)11(14)15/h2-3,5-6,9-10,13H,4,12H2,1H3,(H,14,15) |
InChIキー |
LTXDAGPHCNSHSS-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)












